Cas no 89465-97-4 (4-bromo-2-chloro-1-nitro-benzene)

4-Bromo-2-chloro-1-nitro-benzene (CAS: 7295-06-3) is a halogenated nitroaromatic compound widely used as an intermediate in organic synthesis. Its distinct substitution pattern—bromo, chloro, and nitro groups on the benzene ring—makes it a versatile building block for pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing nitro group enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions, while the halogen substituents allow further functionalization via cross-coupling or metal-catalyzed transformations. This compound exhibits high purity and stability, ensuring consistent performance in multi-step synthetic routes. Its well-defined structure and predictable reactivity make it valuable for constructing complex aromatic frameworks in research and industrial applications.
4-bromo-2-chloro-1-nitro-benzene structure
89465-97-4 structure
Product Name:4-bromo-2-chloro-1-nitro-benzene
CAS No:89465-97-4
MF:C6H3BrClNO2
MW:236.450519800186
MDL:MFCD11848538
CID:1007075
PubChem ID:22280606
Update Time:2025-10-29

4-bromo-2-chloro-1-nitro-benzene Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-chloro-1-nitrobenzene
    • AKOS000279379
    • Benzene, 4-bromo-2-chloro-1-nitro-
    • CS-16100
    • FT-0707740
    • Y12426
    • QWRNVDWDFCINEY-UHFFFAOYSA-N
    • MFCD11848538
    • SY021887
    • 89465-97-4
    • SCHEMBL2485012
    • 4-Nitro-3-chlorophenyl bromide
    • 4-Bromo-2-chloronitrobenzene
    • CS-0088444
    • 4-Bromo-2-chloro-1-nitrobenzene (ACI)
    • 4-bromo-2-chloro-1-nitro-benzene
    • DB-316303
    • MDL: MFCD11848538
    • Inchi: 1S/C6H3BrClNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
    • InChI Key: QWRNVDWDFCINEY-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(Cl)=CC(Br)=CC=1)=O

Computed Properties

  • Exact Mass: 234.904
  • Monoisotopic Mass: 234.904
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 45.8A^2

Experimental Properties

  • Boiling Point: 286.1±20.0℃/760mmHg

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4-bromo-2-chloro-1-nitro-benzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium peroxoborate ;  3 h, 60 °C
Reference
Discovery of 5-HT6 receptor ligands based on virtual HTS
Tasler, Stefan; Kraus, Juergen; Wuzik, Andreas; Mueller, Oliver; Aschenbrenner, Andrea; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(22), 6224-6229

Production Method 2

Reaction Conditions
Reference
Applicability aspects of transition metal-catalyzed aromatic amination protocols in medicinal chemistry
Tasler, Stefan; Mies, Jan; Lang, Martin, Advanced Synthesis & Catalysis, 2007, 349, 2286-2300

4-bromo-2-chloro-1-nitro-benzene Raw materials

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4-bromo-2-chloro-1-nitro-benzene Suppliers

Amadis Chemical Company Limited
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(CAS:89465-97-4)4-bromo-2-chloro-1-nitro-benzene
Order Number:A854279
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:49
Price ($):170.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:89465-97-4)4-bromo-2-chloro-1-nitro-benzene
A854279
Purity:99%
Quantity:5g
Price ($):170.0
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